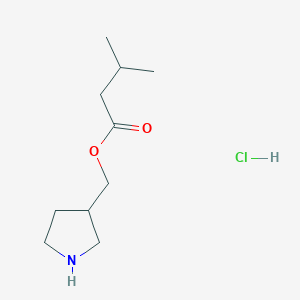![molecular formula C10H17N3 B1397424 2-(Terc-butil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazina CAS No. 1250444-05-3](/img/structure/B1397424.png)
2-(Terc-butil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirazina
Descripción general
Descripción
The compound “2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a type of pyrazine compound. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used as building blocks in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of similar pyrazine compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides . In the case of pyrazine compounds, the reaction often proceeds via the formation of intermediates .Molecular Structure Analysis
The molecular structure of pyrazine compounds can be analyzed using techniques like X-ray diffraction . This allows for the determination of the shape of the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
Pyrazine compounds can undergo a variety of chemical reactions. For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine compounds can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can provide information about the structure of the molecule .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de pirazina se han estudiado por sus potenciales propiedades antibacterianas. Por ejemplo, los derivados de triazolo[4,3-a]pirazina han mostrado actividades inhibitorias contra bacterias como Staphylococcus aureus y Escherichia coli. La relación estructura-actividad indica que ciertas unidades unidas al núcleo de pirazina pueden mejorar la efectividad antibacteriana .
Inhibición de la Fotosíntesis
Algunos compuestos de pirazina se han probado por su capacidad para inhibir la fotosíntesis. Esta aplicación es particularmente relevante en el desarrollo de herbicidas. La actividad inhibitoria se cuantifica utilizando valores de IC50, que miden la concentración necesaria para inhibir la fotosíntesis en un 50% .
Actividades Antimiobacterianas y Antifúngicas
Los derivados de pirazina también se han evaluado por sus actividades antimiobacterianas y antifúngicas. Estas propiedades los convierten en candidatos para desarrollar nuevos tratamientos contra infecciones micobacterianas, como la tuberculosis, e infecciones fúngicas .
Propiedades Ópticas No Lineales
Los compuestos de pirazina se han utilizado en la síntesis de complejos metálicos con interesantes propiedades ópticas. Por ejemplo, un complejo Zn(II) sintetizado utilizando un ligando de pirazina exhibió propiedades ópticas no lineales, las cuales son valiosas en fotónica y optoelectrónica .
Mecanismo De Acción
The mechanism of action of pyrazine compounds can vary depending on their structure and the specific reaction they are involved in. For example, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition step where palladium donates electrons to form a new Pd-C bond, and a transmetalation step where the organic groups are transferred from boron to palladium .
Safety and Hazards
Propiedades
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9/h6,11H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYQOHGGHGVONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCNCC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



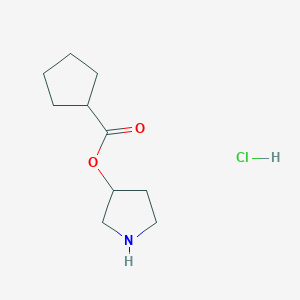
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
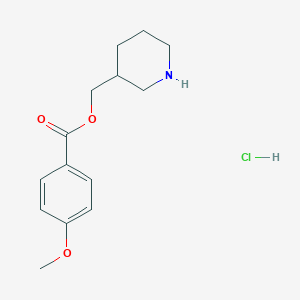
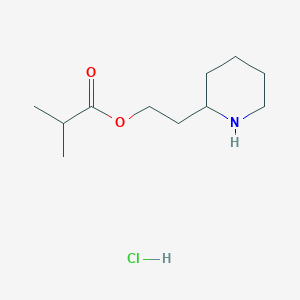
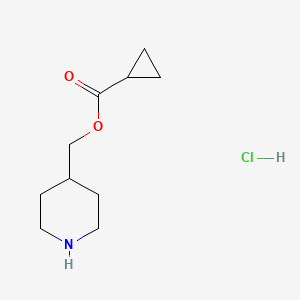



![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)
